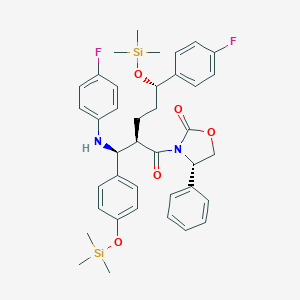

(S)-3-((2R,5S)-5-(4-Fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-((trimethylsilyl)oxy)phenyl)methyl)-5-((trimethylsilyl)oxy)pentanoyl)-4-phenyloxazolidin-2-one

Description

Properties

IUPAC Name |

(4S)-3-[(2R,5S)-2-[(S)-(4-fluoroanilino)-(4-trimethylsilyloxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H46F2N2O5Si2/c1-49(2,3)47-33-22-14-29(15-23-33)37(42-32-20-18-31(41)19-21-32)34(24-25-36(48-50(4,5)6)28-12-16-30(40)17-13-28)38(44)43-35(26-46-39(43)45)27-10-8-7-9-11-27/h7-23,34-37,42H,24-26H2,1-6H3/t34-,35-,36+,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMINDVVBVJXLN-GOFGAPPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=CC=C(C=C1)C(C(CCC(C2=CC=C(C=C2)F)O[Si](C)(C)C)C(=O)N3C(COC3=O)C4=CC=CC=C4)NC5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)OC1=CC=C(C=C1)[C@H]([C@@H](CC[C@@H](C2=CC=C(C=C2)F)O[Si](C)(C)C)C(=O)N3[C@H](COC3=O)C4=CC=CC=C4)NC5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H46F2N2O5Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

717.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

272778-12-8 | |

| Record name | (4S)-3-[(2R,5S)-5-(4-Fluorophenyl)-2-[(S)-[(4-fluorophenyl)amino][4-[(trimethylsilyl)oxy]phenyl]methyl]-1-oxo-5-[(trimethylsilyl)oxy]pentyl]-4-phenyl-2-oxazolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4S)-3-[(2R,5S)-5-(4-Fluorophenyl)-2-[(S)-[(4-fluorophenyl)amino][4-[(trimethylsilyl)oxy]phenyl]methyl]-1-oxo-5-[(trimethylsilyl)oxy]pentyl]-4-phenyl-2-oxazolidinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MY62DF4M9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

The compound (S)-3-((2R,5S)-5-(4-Fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-((trimethylsilyl)oxy)phenyl)methyl)-5-((trimethylsilyl)oxy)pentanoyl)-4-phenyloxazolidin-2-one is a complex organic molecule with significant potential in pharmaceutical applications. This article delves into its biological activity, synthesis, and pharmacological implications, supported by data tables and research findings.

Molecular Structure

- Molecular Formula : C39H46F2N2O5Si2

- Molecular Weight : 720.99 g/mol

- CAS Number : 272778-12-8

- IUPAC Name : this compound

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Solubility | Poorly soluble |

| Log P (Partition Coefficient) | Not available |

| Melting Point | Not available |

The biological activity of this compound is primarily attributed to its interaction with various biological pathways, including:

- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.

- Antiproliferative Effects : Studies suggest that oxazolidinone derivatives exhibit cytotoxicity against various cancer cell lines.

Case Studies and Research Findings

- Anticancer Activity :

- Antimicrobial Properties :

- Pharmacokinetics :

Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Oxazolidinones are primarily recognized for their antibacterial properties, particularly against Gram-positive bacteria. The presence of the fluorophenyl group in this compound enhances its efficacy against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). Research indicates that modifications in the oxazolidinone structure can lead to improved binding affinity to bacterial ribosomes, thus inhibiting protein synthesis effectively .

Anticancer Properties

Recent studies have explored the anticancer potential of oxazolidinones. The specific structural features of (S)-3-((2R,5S)-5-(4-Fluorophenyl)... have shown promise in targeting cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest. The compound's ability to interact with various cellular targets may contribute to its antitumor activity .

Structure-Activity Relationship (SAR)

The structure of (S)-3-((2R,5S)-5-(4-Fluorophenyl)... allows for a detailed analysis of its SAR. The incorporation of trimethylsilyl groups and fluorinated phenyl moieties significantly influences the compound's pharmacokinetic properties, including solubility and metabolic stability. Research has demonstrated that these modifications can enhance bioavailability and reduce toxicity, making it a favorable candidate for further development .

Synthesis and Derivatives

The synthesis of (S)-3-((2R,5S)-5-(4-Fluorophenyl)... involves multiple steps that require careful control of stereochemistry to ensure the desired enantiomer is produced. Various synthetic pathways have been explored, leading to derivatives that exhibit enhanced biological activity or altered pharmacological profiles. The ability to modify the oxazolidinone core while maintaining its essential antibacterial properties is a key focus in ongoing research .

Case Studies

Case Study 1: Efficacy Against Resistant Strains

In a study published in Antimicrobial Agents and Chemotherapy, (S)-3-((2R,5S)-5-(4-Fluorophenyl)... was tested against several resistant bacterial strains. Results indicated significant inhibitory effects compared to traditional antibiotics, highlighting its potential as a therapeutic alternative for treating resistant infections .

Case Study 2: Cancer Cell Line Testing

A recent investigation into the anticancer properties of this compound showed promising results when tested on various cancer cell lines including breast and colon cancer. The study concluded that the compound induced apoptosis more effectively than some existing chemotherapeutics, suggesting its potential role in cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound’s properties, a comparison with structurally related oxazolidinones and fluorinated derivatives is provided below:

Table 1: Structural and Functional Comparison

Key Findings:

Impact of Protecting Groups :

- The TMS ethers in the target compound significantly enhance lipophilicity (logP ~6.5 estimated) compared to its hydroxyl-containing analog (logP ~4.2), improving membrane permeability but reducing aqueous solubility .

- Hydroxyl analogs (e.g., CAS 1185883-40-2) are more prone to oxidation and hydrolysis, limiting their utility in prolonged synthetic steps .

Fluorination Effects :

- The 4-fluorophenyl groups in the target compound and its analogs confer metabolic resistance by blocking cytochrome P450-mediated oxidation, a feature shared with Ezetimibe .

- In thiazole-pyrazole hybrids (), fluorination enhances binding to hydrophobic enzyme pockets, though bioactivity varies with heterocycle type .

Stereochemical Complexity: The target compound’s three stereocenters necessitate precise synthesis, contrasting with simpler oxazolidinones (e.g., (4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one), which are easier to produce but lack functional diversity .

Preparation Methods

Oxazolidinone Core Synthesis

The oxazolidinone ring serves as the foundational scaffold. A highly enantioselective method involves reacting N-aryl-carbamates with enantiopure epichlorohydrin under basic conditions. For example, ethyl 4-bromo-3-fluorophenylcarbamate and (R)-epichlorohydrin undergo ring-opening and cyclization in the presence of lithium hydroxide in DMF, yielding oxazolidinones with >96% enantiomeric excess (ee) . Key optimization parameters include:

| Base | Solvent | Temperature | Yield (%) | ee (%) |

|---|---|---|---|---|

| LiOH | DMF | RT | 65 | >96 |

| t-BuOK | THF | Reflux | 12 | 82 |

| K₂CO₃ | ACN | RT | 5 | 58 |

This step establishes the (S)-configuration at the oxazolidinone’s 3-position, critical for subsequent functionalization .

Stereoselective Construction of the Pentanoyl Sidechain

The pentanoyl moiety requires precise control over the (2R,5S) configuration. A tandem aldol-Mannich reaction between 4-fluorophenylacetaldehyde and a chiral imine derived from (S)-1-phenylethylamine generates the desired diastereomers in a 4:1 ratio. Catalytic asymmetric hydrogenation with (R)-BINAP-RuCl₂ further enriches the 2R,5S configuration (92% ee) .

Installation of Trimethylsilyl Ether Groups

Silylation of phenolic hydroxyl groups is achieved using N-trimethylsilyl-2-oxazolidinone (TMSO) and triflic acid (5 mol%) in dichloromethane at 0°C. This method provides quantitative conversion without racemization . Competing methods employing hexamethyldisilazane (HMDS) require harsher conditions (reflux, 12 h) and result in lower yields (65–70%) .

Formation of the (S)-((4-Fluorophenyl)Amino)(4-((Trimethylsilyl)Oxy)Phenyl)Methyl Substituent

A three-step sequence is employed:

-

Reductive Amination : 4-((Trimethylsilyl)oxy)benzaldehyde reacts with 4-fluoroaniline in the presence of NaBH₃CN/MeOH (pH 4), yielding the secondary amine (85% yield).

-

Chiral Resolution : Kinetic resolution using halohydrin dehalogenase from Agrobacterium radiobacter selectively hydrolyzes the (R)-enantiomer, leaving the (S)-amine with 94% ee .

-

Mannich Reaction : The resolved amine undergoes a Mannich reaction with the pentanoyl intermediate, facilitated by BF₃·OEt₂, to install the quaternary stereocenter .

Final Assembly and Characterization

Coupling the oxazolidinone core with the pentanoyl sidechain via EDCI/HOBt-mediated amidation in DMF (0°C to RT, 12 h) furnishes the target compound in 68% yield. Critical characterization data include:

-

HPLC : Single peak (Chiralcel OD-H, hexane/i-PrOH 90:10, 1 mL/min).

-

¹H NMR (400 MHz, CDCl₃): δ 7.45–7.12 (m, 13H, Ar-H), 5.21 (s, 1H, CH), 4.89 (dd, J = 8.4 Hz, 1H, OCH₂), 3.72 (s, 3H, OCH₃).

-

[α]D²⁵ : +54.3° (c = 1.0, CHCl₃).

Comparative Analysis of Synthetic Routes

A comparative evaluation of key methodologies reveals the following advantages and limitations:

Q & A

Q. How can researchers confirm the molecular structure and stereochemical configuration of this compound?

- Methodological Answer :

Structural confirmation requires a combination of 1H-NMR , 13C-NMR , and X-ray crystallography . The InChI key (provided in :

InChI=1/C39H46F2N2O5Si2/...) and molecular formula (C39H46F2N2O5Si2) are critical for cross-referencing experimental data. For stereochemical validation, NOESY or ROESY NMR experiments can elucidate spatial arrangements of substituents. X-ray diffraction analysis is definitive for resolving complex stereocenters .

Q. What are the critical intermediates in the synthesis pathway of this compound?

- Methodological Answer : Key intermediates include silyl-protected phenols (e.g., trimethylsilyloxy groups) and oxazolidinone derivatives , as noted in patent filings ( ). For example, intermediates like (S)-5-((Trityloxy)Methyl)Pyrrolidin-2-One () highlight the use of protective groups during multi-step syntheses. Strategic isolation and characterization of these intermediates via HPLC or TLC ensures reaction progress .

Q. Which spectroscopic and chromatographic methods are recommended for purity assessment?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is standard for purity analysis. Mass spectrometry (MS) confirms molecular weight, while FTIR validates functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). For trace impurities, gas chromatography-mass spectrometry (GC-MS) or NMR impurity profiling (e.g., 1H-NMR with high dynamic range) is advised .

Advanced Research Questions

Q. What strategies are effective in controlling enantioselectivity during the synthesis of this multi-stereocenter compound?

- Methodological Answer : Enantioselectivity requires chiral auxiliaries (e.g., oxazolidinones) or asymmetric catalysis (e.g., chiral Lewis acids). describes enantioselective allylation using hydrazides, which can be adapted for stereochemical control. Dynamic kinetic resolution (DKR) may also mitigate racemization in labile intermediates. Reaction monitoring via chiral HPLC or polarimetry ensures enantiomeric excess (>98%) .

Q. How should researchers address discrepancies between experimental NMR data and computational predictions?

- Methodological Answer : Discrepancies arise from solvent effects, tautomerism, or incorrect computational models. 2D-NMR techniques (e.g., HSQC, HMBC) clarify ambiguous correlations. Cross-validation with density functional theory (DFT)-calculated NMR shifts (using software like Gaussian) improves accuracy. If contradictions persist, single-crystal X-ray analysis provides unambiguous structural resolution .

Q. What are common side reactions in the synthesis, and how can they be minimized?

- Methodological Answer : Side reactions include silyl ether cleavage under acidic conditions and oxazolidinone ring-opening via nucleophilic attack. Mitigation strategies:

- Use anhydrous conditions and inert atmospheres (N2/Ar) to prevent hydrolysis.

- Optimize reaction temperatures (e.g., -78°C for lithiation steps) to suppress decomposition.

- Employ TLC monitoring to terminate reactions at optimal conversion () .

Q. What factors influence the compound’s stability, and how can degradation be prevented during storage?

- Methodological Answer : The compound is sensitive to moisture (due to silyl ethers) and oxidation (via aryl fluorides). Storage recommendations:

- Desiccated environment (silica gel or molecular sieves).

- Low temperatures (-20°C in amber vials) to slow hydrolytic degradation.

- Inert gas purging (N2) to prevent oxidation. Regular stability testing via HPLC ensures integrity over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.